molecular formula C17H23N5O2 B13434127 1-[(3R,4R)-3-[(7-acetylpyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]ethanone

1-[(3R,4R)-3-[(7-acetylpyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]ethanone

Cat. No.: B13434127
M. Wt: 329.4 g/mol
InChI Key: ZGVNZTZYSOUULQ-ABAIWWIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3R,4R)-3-[(7-acetylpyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]ethanone is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R,4R)-3-[(7-acetylpyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]ethanone involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This core is then functionalized with various substituents to achieve the desired structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1-[(3R,4R)-3-[(7-acetylpyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-[(3R,4R)-3-[(7-acetylpyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(3R,4R)-3-[(7-acetylpyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Properties

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

IUPAC Name

1-[(3R,4R)-3-[(7-acetylpyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]ethanone

InChI

InChI=1S/C17H23N5O2/c1-11-5-7-21(12(2)23)9-15(11)20(4)16-14-6-8-22(13(3)24)17(14)19-10-18-16/h6,8,10-11,15H,5,7,9H2,1-4H3/t11-,15+/m1/s1

InChI Key

ZGVNZTZYSOUULQ-ABAIWWIYSA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3C(=O)C)C(=O)C

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3C(=O)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.